N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfonated piperazine moiety substituted with a 4-fluorophenyl group and an N-linked 4-chlorophenyl moiety. The compound’s structure combines a thiophene backbone with sulfonyl and carboxamide functional groups, which are common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S2/c22-15-1-5-17(6-2-15)24-21(27)20-19(9-14-30-20)31(28,29)26-12-10-25(11-13-26)18-7-3-16(23)4-8-18/h1-9,14H,10-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHULDWPJNEQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the piperazine moiety, and finally the attachment of the chlorophenyl and fluorophenyl groups. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the thiophene ring.
Attachment of Chlorophenyl and Fluorophenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several analogs reported in crystallographic and synthetic studies. Below is a systematic comparison based on substituent variations, molecular features, and inferred pharmacological relevance.
Substituent Analysis and Molecular Features
Table 1: Structural Comparison of Thiophene-2-Carboxamide Derivatives
Key Observations:
Piperazine vs. Pyrrolidine Moieties :
- The main compound and the analog in utilize a piperazine ring, which is frequently associated with dopamine receptor binding due to its conformational flexibility and nitrogen spacing . In contrast, the pyrrolidine-containing analog in may target different pathways, such as enzyme inhibition, due to reduced basicity and altered steric effects.
Substituent Effects on Pharmacokinetics :
- The 4-fluorophenyl group in the main compound enhances electronegativity and may improve blood-brain barrier penetration compared to the trifluoromethoxy group in , which increases lipophilicity but may reduce solubility.
Sulfonyl Group Positioning :
- Sulfonyl groups in the main compound and likely influence binding affinity through hydrogen bonding or electrostatic interactions. However, the main compound’s piperazine-linked sulfonyl group may favor receptor engagement, whereas the sulfonamide in could act as a leaving group in covalent inhibition.
Pharmacological Target Hypotheses
- Dopamine Receptors : Piperazine derivatives are well-documented in D2/D3 receptor ligands (e.g., aripiprazole) . The 4-fluorophenyl and 4-chlorophenyl groups may confer selectivity for D3 subtypes due to steric and electronic complementarity.
- Enzyme Inhibition : The sulfonyl group in and the main compound could interact with catalytic sites of kinases or proteases, though this requires experimental validation.
Biological Activity
N-(4-chlorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound notable for its diverse biological activities, particularly in cancer research. This compound features a thiophene ring, a sulfonamide group, and piperazine moieties substituted with chlorophenyl and fluorophenyl groups, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 473.6 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It is believed to inhibit cellular proliferation by modulating critical signaling pathways associated with various kinases, including CDC7 and PKA, which are essential for cell cycle regulation and tumor growth inhibition.
The mechanism of action involves the compound's interaction with specific molecular targets, leading to the modulation of their activity. This includes binding to proteins involved in apoptosis and cell cycle regulation, enhancing its potential as a therapeutic agent against malignancies .
Enzyme Modulation
Additionally, this compound has shown potential as a modulator of various enzymes and receptors. This characteristic suggests applicability in treating conditions related to metabolic dysregulation or neurodegenerative diseases.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Thiophene core; piperazine substitution | Significant anticancer activity; enzyme modulation |
| N-(cyclohexyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Chlorine instead of fluorine; cyclohexane | Anti-tumor activity |
| N-benzyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide | Benzyl group; methoxy substitution | Enhanced anti-cancer properties |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as a targeted therapeutic agent in glioblastoma treatment .
Antioxidant Activity
Beyond its anticancer properties, this compound has also been evaluated for its antioxidant activity using the DPPH radical scavenging assay. Results indicated that derivatives of this compound exhibited antioxidant properties comparable to or exceeding those of well-known antioxidants like ascorbic acid, highlighting its potential in therapeutic applications beyond cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
